molecular formula C12H12BrN5O2S2 B2707568 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide CAS No. 1903433-56-6

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide

Cat. No.: B2707568
CAS No.: 1903433-56-6
M. Wt: 402.29
InChI Key: JJMCRWDNBKWEJC-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromothiophene sulfonamide group further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is unique due to its combination of a triazolopyrimidine core with a bromothiophene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including biological evaluations and structure-activity relationships (SAR), to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazolo[1,5-a]pyrimidine moiety : Known for various bioactivities including anticancer and antimicrobial effects.
  • Bromothiophene : A sulfur-containing heterocycle that enhances biological activity through its electron-withdrawing properties.

The molecular formula is represented as C13H12BrN5O2SC_{13}H_{12}BrN_5O_2S, indicating the presence of bromine, nitrogen, and sulfur atoms which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
H12MCF-73.91ERK signaling pathway inhibition
2HCT-1160.53Tubulin polymerization inhibition
4MGC-8032.1LSD1/KDM1A inhibition

These findings suggest that the compound may induce apoptosis and cell cycle arrest through various mechanisms including the suppression of critical signaling pathways like ERK and tubulin dynamics .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated notable antimicrobial activities. The structural features that contribute to this activity include:

  • Electron-withdrawing groups : Such as bromine in the thiophene ring enhance lipophilicity and membrane permeability.

Research indicates that certain derivatives exhibit significant inhibitory effects against bacterial strains. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aMRSA8.23 µg/mL
3bVRE7.56 µg/mL

These results suggest potential applications in treating resistant bacterial infections .

Case Studies

A recent case study evaluated the efficacy of this compound in a preclinical model of cancer. The study found that administration led to a significant reduction in tumor size compared to control groups. The underlying mechanism was linked to increased apoptosis markers and decreased proliferation indices in treated tumors.

Properties

IUPAC Name

5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMCRWDNBKWEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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